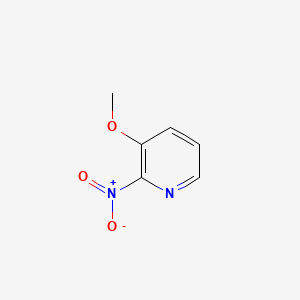

3-Methoxy-2-nitropyridine

Descripción

Significance of Nitropyridine Scaffolds in Organic and Medicinal Chemistry

Pyridine-based ring systems are a cornerstone of modern organic and medicinal chemistry, with pyridine (B92270) being recognized as a "privileged" structural motif in drug design. mdpi.comnih.govmdpi.com As of 2021, approximately 14% of N-heterocyclic drugs approved by the FDA contained a pyridine moiety. mdpi.com The introduction of a nitro group to the pyridine ring, forming a nitropyridine, further enhances its utility. Nitropyridines are considered valuable and readily available precursors for a wide array of complex, biologically active molecules, including those with antitumor, antiviral, and anti-neurodegenerative properties. mdpi.comnih.gov Their versatility also extends to agricultural chemistry, where they are used in the development of herbicides and insecticides, and to materials science. mdpi.commdpi.com

The reactivity of nitropyridines is a key aspect of their chemical significance. The nitro group can be reduced to an amino group, providing a gateway to further functionalization. This reactivity, combined with the inherent properties of the pyridine ring, makes nitropyridines a subject of ongoing research and development. mdpi.comnih.gov

Overview of 3-Methoxy-2-nitropyridine as a Versatile Synthetic Intermediate

This compound is a nitro-substituted pyridine derivative that has garnered attention as a versatile building block in organic synthesis. chemimpex.comnbinno.com Its structure, featuring a methoxy (B1213986) group at the 3-position and a nitro group at the 2-position of the pyridine ring, imparts unique reactivity that makes it a valuable intermediate. chemimpex.com This compound is instrumental in the synthesis of more complex molecules and is utilized in the development of novel pharmaceuticals and agrochemicals. chemimpex.comnbinno.com

The presence of both a methoxy and a nitro group on the pyridine ring allows for a range of chemical transformations. chemimpex.com The nitro group can be a site for reduction, while the methoxy group can influence the electronic properties of the ring, making it a valuable asset in medicinal chemistry. chemimpex.com Researchers utilize this compound to create biologically active compounds, highlighting its role as a crucial intermediate in the synthesis of various pharmaceuticals. chemimpex.com

Below is a table summarizing the key properties of this compound:

| Property | Value |

| Molecular Formula | C6H6N2O3 |

| Molecular Weight | 154.12 g/mol |

| Appearance | White to yellow crystalline solid |

| Melting Point | 84-97 °C |

| CAS Number | 20265-37-6 |

Data sourced from multiple chemical suppliers and databases. chemimpex.comnbinno.comscbt.com

Current Research Landscape and Future Directions for this compound

The demand for this compound has seen steady growth due to its diverse applications in pharmaceuticals, agrochemicals, and chemical research. nbinno.com The current research landscape is focused on leveraging its unique structure to synthesize novel compounds with enhanced biological activity. chemimpex.com Its role as an intermediate is particularly crucial in the development of new drugs, including those for neurological disorders. nbinno.com

Future research is expected to continue exploring the synthetic potential of this compound. The development of more efficient and sustainable synthetic routes to this and other nitropyridine derivatives is an area of active investigation. As the need for advanced pharmaceuticals and agrochemicals continues to grow, the importance of versatile intermediates like this compound is set to increase. nbinno.comdataintelo.com The ongoing exploration of its chemical reactivity and potential applications will likely lead to the discovery of new and valuable molecules.

Structure

3D Structure

Propiedades

IUPAC Name |

3-methoxy-2-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c1-11-5-3-2-4-7-6(5)8(9)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSXHCFSGOBFNDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=CC=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70339415 | |

| Record name | 3-Methoxy-2-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70339415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20265-37-6 | |

| Record name | 3-Methoxy-2-nitropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20265-37-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methoxy-2-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70339415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 3 Methoxy 2 Nitropyridine

Established Reaction Pathways for 3-Methoxy-2-nitropyridine Synthesis

Traditional synthesis of this compound relies on well-documented reaction pathways that provide reliable access to the target molecule. These methods typically involve nucleophilic substitution reactions on activated pyridine (B92270) rings.

Methoxylation of Halogenated Nitropyridine Precursors

A primary route to synthesizing substituted methoxynitropyridines involves the nucleophilic aromatic substitution of a halogen atom with a methoxide (B1231860) group. The electron-withdrawing nature of the nitro group activates the pyridine ring, facilitating the displacement of a halide.

While direct synthesis of this compound from a halogenated precursor is a standard approach, detailed examples in the literature often focus on the synthesis of related isomers, which nevertheless illustrate the underlying chemical principles. For instance, the synthesis of 2-amino-6-methoxy-3-nitropyridine (B1334430) from 2-amino-6-chloro-3-nitropyridine (B151482) is well-documented. In this process, 2-amino-6-chloro-3-nitropyridine is treated with sodium methoxide in methanol (B129727). The reaction is typically initiated at a cool temperature (around 15°C) and then maintained at a slightly elevated temperature (25°-30°C) for several hours to ensure completion. This process results in a high yield and purity of the methoxylated product after precipitation in water and filtration.

This reaction highlights the general strategy where a chloro-substituent on a nitropyridine ring is displaced by a methoxy (B1213986) group from sodium methoxide. A similar principle applies to the synthesis of this compound, which would typically start from a precursor like 3-chloro-2-nitropyridine (B1348776) or 3-bromo-2-nitropyridine.

Table 1: Synthesis of 2-Amino-6-methoxy-3-nitropyridine via Methoxylation

| Parameter | Value |

| Starting Material | 2-amino-6-chloro-3-nitropyridine |

| Reagent | Sodium methoxide |

| Solvent | Methanol |

| Temperature | 15°C to 30°C |

| Reaction Time | 4-5 hours |

| Yield | 86.5% |

| Purity (HPLC) | 99.0% |

Methylation of Hydroxynitropyridine Derivatives

An alternative established pathway is the methylation of a hydroxynitropyridine precursor, such as 2-hydroxy-3-nitropyridine (B160883) (which exists in tautomeric equilibrium with 3-nitro-2-pyridone). This reaction typically employs a methylating agent to convert the hydroxyl group into a methoxy ether. Common methylating agents for this type of transformation include dimethyl sulfate (B86663). The reaction is generally performed in the presence of a base, which deprotonates the hydroxyl group, forming a more nucleophilic phenoxide-like species that readily attacks the methylating agent.

The choice of base and solvent is critical to control the regioselectivity of the reaction, as methylation can sometimes occur at the ring nitrogen atom (N-methylation) in addition to the desired oxygen atom (O-methylation). However, for many pyridone systems, O-methylation is the predominant pathway under specific conditions. For example, the methylation of various hydroxybenzene derivatives with dimethyl sulfate in the presence of an alkali metal carbonate is a well-established method that proceeds with high efficiency. google.com

Novel and Advanced Synthetic Approaches

Modern synthetic chemistry seeks to improve upon traditional methods by developing novel approaches that offer greater control, efficiency, and versatility.

Regioselective Synthesis Strategies

Achieving the precise 3-methoxy-2-nitro substitution pattern on the pyridine ring is a significant challenge due to the multiple reactive positions. Regioselective synthesis strategies are therefore crucial. These strategies often involve multi-step sequences where directing groups are used to control the position of incoming substituents, which are later removed or transformed.

The synthesis of specifically substituted pyridines can also be achieved through ring transformation reactions. For instance, 1-methyl-3,5-dinitro-2-pyridone can serve as a precursor that, when reacted with a ketone and ammonia, undergoes a three-component ring transformation to afford nitropyridines that are otherwise difficult to produce. nih.gov While not a direct synthesis of this compound, this illustrates an advanced strategy for building highly substituted, regiochemically pure pyridine rings from acyclic or different heterocyclic precursors.

Catalytic Methodologies in this compound Synthesis

Catalytic methods are at the forefront of advanced synthesis, offering pathways that are more efficient and generate less waste than traditional stoichiometric reactions. In the context of pyridine synthesis, catalysis can be applied to functionalization reactions like methylation.

A notable example is the rhodium-catalyzed C-3/5 methylation of pyridines using methanol or formaldehyde (B43269) as the methyl source. nih.gov This type of "hydrogen borrowing" catalysis allows for the direct introduction of a methyl group onto the aromatic ring. While this specific method targets methylation of the carbon backbone rather than O-methylation of a hydroxyl group, it represents the cutting edge of catalytic C-H activation and functionalization on pyridine rings. Applying similar catalytic principles to the O-methylation of 2-hydroxy-3-nitropyridine could provide a more efficient and sustainable route, potentially operating under milder conditions and avoiding the use of stoichiometric methylating agents like dimethyl sulfate. nih.gov Furthermore, flow chemistry processes using catalysts like Raney® nickel have been developed for the regioselective α-methylation of pyridines, demonstrating a superior protocol to batch processes in terms of reaction time and safety. researchgate.net

Green Chemistry Principles Applied to this compound Synthesis

The principles of green chemistry provide a framework for designing more environmentally benign chemical processes. Applying these principles to the synthesis of this compound can significantly reduce its environmental impact.

Key green chemistry considerations include:

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. Nucleophilic substitution reactions, such as methoxylation, generally have good atom economy.

Safer Solvents and Auxiliaries : Traditional syntheses often use volatile organic solvents. Green approaches advocate for the use of safer alternatives or solvent-free conditions where possible.

Design for Energy Efficiency : Performing reactions at ambient temperature and pressure reduces energy requirements. Many of the established methoxylation procedures require heating, presenting an opportunity for improvement through the development of more active catalysts that function under milder conditions.

Use of Catalysis : As discussed, catalytic reagents are superior to stoichiometric reagents as they can be used in small amounts and can be recycled, which minimizes waste. nih.gov The shift from stoichiometric methylating agents to catalytic methylation processes is a key goal from a green chemistry perspective.

Waste Prevention : It is better to prevent waste than to treat or clean it up after it has been created. High-yield reactions and the reduction of byproducts are central to this principle.

By evaluating existing synthetic routes through this lens and developing novel catalytic and regioselective strategies, the production of this compound can be made more sustainable and efficient.

Solvent Selection and Minimization Strategies

The choice of solvent is critical in the synthesis of pyridine derivatives. In processes analogous to the production of this compound, such as the synthesis of related methoxy-nitropyridine compounds, polar solvents are frequently employed. google.com Methanol is a common choice, particularly in reactions involving methoxylation with reagents like sodium methoxide. google.com

Strategies for minimizing solvent use are central to green chemistry. These strategies include:

Process Intensification: Designing reactions that occur in higher concentrations to reduce solvent volume.

Solvent-Free Reactions: Exploring synthetic routes that can proceed without a solvent medium, although this is not always feasible.

Recyclable Solvents: Selecting solvents that can be easily recovered and purified for reuse within the process, reducing both waste and raw material costs. nih.gov

The ideal solvent is one that not only facilitates the desired chemical transformation with high yield and selectivity but also has a minimal environmental footprint and can be efficiently managed within a closed-loop system. prisystems.com

Atom Economy and Sustainable Synthetic Routes

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. jocpr.comwikipedia.org The goal is to design synthetic pathways that maximize this incorporation, thereby minimizing the generation of waste byproducts. wordpress.com

Atom Economy Calculation: [ \text{Atom Economy} = \frac{\text{Molecular Weight of Desired Product}}{\text{Molecular Weight of All Reactants}} \times 100% ]

Addition and rearrangement reactions are considered highly atom-economical as they can theoretically achieve 100% atom economy. rsc.org In contrast, substitution and elimination reactions are inherently less economical because they generate byproducts. rsc.org

A plausible synthetic route to this compound is the nucleophilic aromatic substitution of a precursor like 3-chloro-2-nitropyridine with sodium methoxide.

Hypothetical Reaction: 3-chloro-2-nitropyridine + Sodium Methoxide → this compound + Sodium Chloride

Industrial-Scale Production Considerations for this compound

Transitioning the synthesis of this compound from the laboratory to an industrial scale introduces a new set of complex variables. Success hinges on robust process optimization, the adoption of modern manufacturing technologies, and a clear understanding of the challenges and opportunities inherent in scaling up.

Process Optimization for High Purity and Yield

Achieving high yield and purity is essential for the cost-effective manufacturing of fine chemicals. azom.com Optimization of the production process for this compound involves a deep understanding of its reaction kinetics. azom.com Key parameters that must be carefully controlled include:

| Parameter | Objective |

| Temperature | Maintain optimal rate of reaction while minimizing thermal degradation or side reactions. |

| Pressure | Control reaction equilibrium and contain volatile components, if applicable. |

| Concentration | Maximize reactant interaction and throughput. |

| Catalysts | Increase reaction speed and selectivity, though some methods like catalytic reduction can be unsuitable for commercial scale due to issues like catalyst leaching and poisoning. google.com |

| Mixing/Agitation | Ensure homogeneity of the reaction mixture for consistent results and efficient heat transfer. |

Downstream processing is equally critical for isolating a product of high purity. Techniques such as crystallization are used to separate the target compound from impurities and byproducts. Advanced equipment, like Agitated Nutsche Filter Dryers (ANFDs), can be employed to efficiently isolate, wash, and dry the solid product within a contained system. azom.com

Implementation of Continuous Flow Reactors and Solvent Recovery Systems

Modern chemical manufacturing is increasingly moving from traditional batch processing to continuous flow chemistry to enhance efficiency and safety. europa.eu

Continuous Flow Reactors: These systems, also known as microreactors or plug flow reactors, offer significant advantages for the production of compounds like this compound. mit.eduresearchgate.net

Enhanced Safety: The small internal volume of the reactor means only a limited amount of hazardous material is being processed at any given moment. This is particularly beneficial for potentially exothermic processes like nitrations. europa.eu

Precise Control: Flow reactors allow for superior control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and better product quality. ajinomoto.com

Scalability: Scaling up production is more straightforward than with batch reactors, often involving running the system for longer periods or adding parallel reactor lines. ajinomoto.com

Solvent Recovery Systems: Given the significant cost and environmental impact of solvents, integrated recovery systems are a key consideration for industrial-scale production. kochmodular.com Closed-loop systems can recover and purify solvents used in the reaction and purification stages. prisystems.com Technologies employed include:

Distillation: Separating solvents from contaminants based on differences in boiling points.

Nanofiltration: Using specialized membranes to separate solvent molecules from larger impurity molecules in a pressure-driven, low-energy process. seppure.com

Challenges and Opportunities in Process Scale-up

Scaling a chemical process from the lab bench to a full-scale industrial plant presents both significant challenges and valuable opportunities.

Challenges:

Heat and Mass Transfer: Ensuring efficient heat removal and uniform mixing in large-volume reactors is far more complex than in small-scale laboratory glassware.

Process Safety: Handling large quantities of potentially hazardous raw materials and managing exothermic reactions requires rigorous safety protocols and engineering controls.

Capital Investment: The initial cost of industrial-grade reactors, control systems, and purification equipment is substantial.

Downstream Processing: The efficiency of filtration, crystallization, and drying steps can become a bottleneck at a larger scale.

Opportunities:

Economy of Scale: Per-unit production costs typically decrease with increased production volume due to efficiencies in raw material purchasing, energy usage, and labor.

Process Automation: Industrial-scale operations allow for the implementation of advanced automation and control systems, leading to greater consistency, reduced labor costs, and improved safety.

Sustainability Improvements: Large-scale production provides a stronger economic incentive to invest in technologies like continuous flow reactors and solvent recovery, which enhance efficiency and reduce environmental impact. nih.gov

Nucleophilic Aromatic Substitution (SNAr) Reactions of this compound

Nucleophilic aromatic substitution (SNAr) is a key reaction class for this compound. The reaction proceeds through an addition-elimination mechanism, where the electron-deficient aromatic ring is attacked by a nucleophile to form a stabilized intermediate known as a Meisenheimer complex. The presence of the nitro group, particularly in the ortho position to the pyridine nitrogen, strongly activates the ring towards this type of reaction.

Substitution at the Nitro Group Position (e.g., [18F]Fluoride Substitution)

The nitro group at the C-2 position of this compound serves as an excellent leaving group in SNAr reactions, a characteristic that has been effectively utilized in the field of radiochemistry. Specifically, the substitution of the nitro group with [¹⁸F]fluoride is a notable transformation used for synthesizing ¹⁸F-labeled aromatic compounds for positron emission tomography (PET).

Studies have shown that this compound can be efficiently substituted by [¹⁸F]fluoride to produce 2-[¹⁸F]fluoro-3-methoxypyridine. researchgate.netnih.govnih.gov This reaction typically proceeds at elevated temperatures, with high radiochemical yields (RCY) achieved in short reaction times. researchgate.netnih.govnih.gov For instance, at a reaction temperature of 140°C, high yields of 70–89% can be obtained within 1 to 30 minutes. researchgate.netnih.gov Even at a lower temperature of 60°C, a significant labeling yield of 77 ± 1.5% was observed after just 10 minutes for this compound. nih.gov The reaction demonstrates the high reactivity of the substrate towards nucleophilic attack by [¹⁸F]fluoride, facilitated by the K[¹⁸F]F-K222 complex. researchgate.netnih.gov

| Temperature (°C) | Reaction Time (min) | Radiochemical Yield (RCY %) |

|---|---|---|

| 60 | 10 | 77 ± 1.5% |

| 140 | 1-30 | 70-89% |

| 140 | 30 | 87 ± 1.4% |

Substitution of Other Halogen Atoms on Related Pyridine Rings

The principles of SNAr reactions on nitropyridines can be further understood by examining related structures where a halogen atom is the leaving group. In pyridine rings activated by a nitro group, halogens are readily displaced by nucleophiles. For example, in the case of 3-bromo-4-nitropyridine (B1272033), treatment with tetrabutylammonium (B224687) fluoride (B91410) (TBAF) results in the substitution of the nitro group rather than the bromine atom, demonstrating the high leaving group ability of the nitro group in certain positions. researchgate.net However, the position of the activating group is crucial. For nucleophilic fluorination to occur on pyridine rings, especially at the meta position, activation via an N-oxide can be employed. For instance, fluorination of 3-bromo-4-nitropyridine N-oxide successfully yields 3-fluoro-4-nitropyridine (B80604) N-oxide. researchgate.net In general, for SNAr reactions on pyridines, the leaving group is typically located at the 2- or 4-position relative to the ring nitrogen to allow for effective stabilization of the negative charge in the Meisenheimer intermediate.

Electronic Effects of Methoxy and Nitro Groups on SNAr Reactivity

The reactivity of this compound in SNAr reactions is a result of competing electronic effects. The methoxy group at the C-3 position is traditionally considered an electron-donating group due to its positive mesomeric (+M) effect, which would typically decrease the ring's electrophilicity and disfavor nucleophilic attack. researchgate.netnih.gov

However, the combined activating influence of two other factors overcomes this deactivation:

The Nitro Group: The nitro group at the C-2 position is a powerful electron-withdrawing group, both through inductive (-I) and mesomeric (-M) effects. It strongly activates the ring for SNAr and effectively stabilizes the negative charge of the intermediate Meisenheimer complex through resonance. guidechem.com

In the case of this compound, the potent activating effects of the ring nitrogen and the ortho-nitro group dominate over the deactivating effect of the meta-methoxy group. researchgate.netnih.gov Studies comparing the reactivity of substituted 2-nitropyridines have indicated that the effect of a methoxy group on the SNAr reaction rate is of minor importance, allowing for efficient substitution. researchgate.netnih.govnih.gov The electrophilicity of the carbon atom bearing the nitro group is a key indicator of reactivity, and despite the methoxy substituent, this position in this compound remains sufficiently electrophilic for facile substitution. nih.gov

Reduction Reactions of the Nitro Group in this compound

The nitro group of this compound is readily susceptible to reduction, providing a synthetic route to valuable amino-substituted pyridines. These reduction reactions can be achieved through various methods, most commonly catalytic hydrogenation.

Catalytic Hydrogenation and Other Reductive Transformations to Amino Derivatives

The transformation of the nitro group to a primary amine is a fundamental reaction in organic synthesis. For nitropyridine derivatives, catalytic hydrogenation is a highly efficient and clean method. This process typically involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst.

While specific studies detailing the reduction of this compound are not abundant, the reaction can be reliably predicted based on analogous transformations of similar molecules. For example, 2-methoxy-5-nitropyridine is effectively reduced to 2-methoxy-5-aminopyridine using a 10% Palladium on carbon (Pd/C) catalyst in methanol under hydrogen pressure. manchesterorganics.com Similarly, the catalytic hydrogenation of 2-methoxy-5-nitroaniline to 4-methoxy-1,3-benzenediamine is also carried out with a 5% Pd/C catalyst. rsc.org These reactions are typically high-yielding and demonstrate the general applicability of palladium catalysts for the reduction of nitro groups on methoxy-substituted pyridine rings. manchesterorganics.com Therefore, it is established that this compound can be converted to 3-methoxy-2-aminopyridine via catalytic hydrogenation, likely using a catalyst such as Pd/C, PtO₂, or Raney Nickel. elsevierpure.com This resulting 3-methoxy-2-aminopyridine scaffold is a valuable building block in medicinal chemistry.

| Substrate | Product | Catalyst | Solvent | Key Conditions |

|---|---|---|---|---|

| 2-methoxy-5-nitropyridine | 2-methoxy-5-aminopyridine | 10% Pd/C | Methanol | H₂, 0.01 MPa, 60-65°C |

| 2-methoxy-5-nitroaniline | 4-methoxy-1,3-benzenediamine | 5% Pd/C | Dimethylformamide | H₂, 1000-2000 kPa, 413-433 K |

Reductive Cyclization Pathways to Form Fused Heterocycles

Reductive cyclization is a powerful synthetic strategy for constructing fused heterocyclic systems from ortho-substituted nitroaromatics. In this type of reaction, the nitro group is reduced in situ, often to a hydroxylamine or an amino group, which then reacts with an adjacent functional group to form a new ring.

For a molecule like this compound, a hypothetical reductive cyclization would require the presence of a suitable reactive partner at the C-3 position that could participate in a cyclization reaction following the reduction of the C-2 nitro group. While specific examples of reductive cyclization originating directly from this compound are not prominently documented in the surveyed literature, the general principle is well-established for related structures. For instance, o-nitroanilines can undergo electrochemically driven reductive cyclization to form fused benzimidazole derivatives. This process involves the reduction of the nitro group to an amine, which then participates in an intramolecular C-N bond formation. Another potential, though less direct, pathway could involve the formation of furoxan (1,2,5-oxadiazole-2-oxide) rings, which can be synthesized from precursors containing adjacent nitrogen functionalities. researchgate.netnih.govnih.gov The application of this synthetic strategy to this compound would necessitate prior modification to introduce a suitable functional group for the intramolecular cyclization step.

Advanced Spectroscopic and Structural Characterization in 3 Methoxy 2 Nitropyridine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of 3-Methoxy-2-nitropyridine, detailing the chemical environment of each proton and carbon atom.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the three aromatic protons on the pyridine (B92270) ring and the three protons of the methoxy (B1213986) group. The electron-withdrawing nature of the nitro group and the pyridine nitrogen atom, along with the electron-donating effect of the methoxy group, significantly influences the chemical shifts of the ring protons.

The proton at the C6 position (H-6), being adjacent to the electronegative nitrogen atom, is expected to be the most deshielded and appear furthest downfield. The proton at C4 (H-4) is also deshielded due to the influence of the neighboring nitrogen and the nitro group. The proton at C5 (H-5) typically appears at the most upfield position among the ring protons. The methoxy group protons appear as a sharp singlet, as they are not coupled to any other protons.

The expected splitting pattern arises from spin-spin coupling between adjacent protons. H-6 couples with H-5, appearing as a doublet of doublets. H-5 couples with both H-6 and H-4, resulting in a doublet of doublets. H-4 couples with H-5, also appearing as a doublet of doublets.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-4 | 8.20 - 8.30 | dd | JH4-H5 = 8.0 - 8.5 |

| H-5 | 7.40 - 7.50 | dd | JH5-H4 = 8.0 - 8.5, JH5-H6 = 4.0 - 4.5 |

| H-6 | 8.40 - 8.50 | dd | JH6-H5 = 4.0 - 4.5 |

Note: Data are predicted based on analysis of similar substituted pyridine compounds.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on each unique carbon environment within the molecule. The chemical shifts are heavily influenced by the electronic effects of the substituents. The carbons directly attached to the electron-withdrawing nitro group (C2) and the electronegative oxygen of the methoxy group (C3) show characteristic downfield shifts. In aromatic systems, carbons bearing a methoxy group typically resonate in the range of δ 155-165 ppm, while those bearing a nitro group are found around δ 140-150 ppm. The chemical shift of the methoxy carbon itself is a reliable indicator, generally appearing around δ 55-60 ppm. guidechem.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 | 148.0 - 152.0 |

| C3 | 158.0 - 162.0 |

| C4 | 120.0 - 124.0 |

| C5 | 125.0 - 129.0 |

| C6 | 145.0 - 149.0 |

Note: Data are predicted based on established substituent effects in pyridine systems.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including FTIR and FT-Raman techniques, is employed to identify functional groups and probe the vibrational modes of the molecule, offering insights into its bonding and conformation.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of its functional groups. The most prominent bands are associated with the nitro (NO₂) and methoxy (-OCH₃) groups, as well as the pyridine ring itself.

The nitro group exhibits strong asymmetric and symmetric stretching vibrations. The C-O-C linkage of the methoxy group also shows distinct stretching vibrations. Aromatic C-H stretching vibrations appear at higher wavenumbers, while C=C and C=N stretching vibrations of the pyridine ring are observed in the fingerprint region.

Table 3: Key Predicted FTIR Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibrational Assignment |

|---|---|

| 3100 - 3000 | Aromatic C-H stretching |

| 2980 - 2940 | -CH₃ stretching (methoxy) |

| 1590 - 1610 | Aromatic C=C and C=N stretching |

| 1520 - 1540 | Asymmetric NO₂ stretching |

| 1340 - 1360 | Symmetric NO₂ stretching |

| 1250 - 1280 | Asymmetric C-O-C stretching (methoxy) |

Note: Frequencies are predicted based on data from analogous nitro and methoxy-substituted pyridine compounds.

Fourier-Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy complements FTIR by providing information on non-polar bonds and symmetric vibrations. In this compound, the symmetric stretching vibration of the nitro group is typically a very strong and characteristic band in the Raman spectrum. The breathing modes of the pyridine ring are also prominent. Vibrations involving the methoxy group and C-H bonds are observable as well, often with different relative intensities compared to the FTIR spectrum.

Table 4: Key Predicted FT-Raman Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibrational Assignment |

|---|---|

| 3100 - 3050 | Aromatic C-H stretching |

| 1590 - 1610 | Aromatic ring stretching |

| 1340 - 1360 | Symmetric NO₂ stretching (strong intensity) |

| 990 - 1010 | Pyridine ring breathing mode |

Note: Frequencies are predicted based on spectroscopic data from structurally related molecules.

Electronic Spectroscopy for Electronic Transitions and Conjugation

Electronic or UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The spectrum is sensitive to the extent of conjugation and the presence of chromophores and auxochromes within the molecule.

In this compound, the conjugated pyridine ring system constitutes the primary chromophore. The electronic spectrum is expected to be dominated by high-energy π → π* transitions, which involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals of the aromatic system. These transitions are typically observed in the UV region.

Additionally, the presence of the nitro group and the oxygen atom of the methoxy group, both of which possess non-bonding electrons (n-electrons), allows for lower-energy n → π* transitions. These transitions involve promoting an electron from a non-bonding orbital to an antibonding π* orbital. They are generally of lower intensity than π → π* transitions and occur at longer wavelengths. The combination of the pyridine ring, the nitro group (a strong chromophore), and the methoxy group (an auxochrome) results in a complex UV-Vis spectrum with characteristic absorption maxima.

Table 5: Predicted Electronic Transitions for this compound

| Predicted λₘₐₓ (nm) | Transition Type | Description |

|---|---|---|

| 220 - 260 | π → π* | Excitation of electrons within the conjugated pyridine ring system. |

| 290 - 340 | π → π* / n → π* | Overlapping transitions involving the nitro group and the aromatic system. |

Note: Wavelengths are estimations based on general principles for substituted aromatic nitro compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic transitions within a molecule. When UV or visible light is passed through a solution of this compound, the compound absorbs light at specific wavelengths, corresponding to the energy required to promote electrons to higher energy orbitals. The resulting spectrum, a plot of absorbance versus wavelength, reveals characteristic absorption maxima (λmax).

For aromatic nitro compounds and pyridine derivatives, the UV-Vis spectrum is typically characterized by π → π* and n → π* transitions. The analysis of the spectrum for this compound would involve identifying these transitions, which are influenced by the electronic effects of the methoxy (-OCH3) and nitro (-NO2) groups on the pyridine ring. While specific experimental spectra for this compound are not widely published in readily accessible literature, theoretical calculations based on Time-Dependent Density Functional Theory (TD-DFT) can predict the electronic transitions and corresponding absorption wavelengths. For a related compound, (2Z, 5Z)-3-N(4-methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one, experimental UV-Vis peaks were observed at 348 nm and 406 nm. scielo.org.za Such studies on analogous structures provide a framework for interpreting the expected spectral features of this compound.

Table 1: Hypothetical UV-Vis Absorption Data for this compound

| Transition Type | Expected Wavelength Range (nm) |

|---|---|

| π → π* | 200-300 |

| n → π* | >300 |

Note: This table is based on general principles for similar compounds and is for illustrative purposes pending specific experimental data.

Photoluminescence (PL) Spectroscopy

Photoluminescence (PL) spectroscopy investigates the light emitted by a substance after it has absorbed photons. This phenomenon, which includes fluorescence and phosphorescence, provides information about the excited electronic states of a molecule. For many organic molecules, particularly those with extended π-systems, PL spectroscopy is a valuable tool.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of a compound and offers structural information through the analysis of its fragmentation pattern.

For this compound (C6H6N2O3), the molecular ion peak (M+) would be expected at an m/z value corresponding to its molecular weight, which is approximately 154.12 g/mol . sigmaaldrich.com Upon ionization, typically by electron impact (EI), the molecular ion becomes energetically unstable and can break apart into smaller, characteristic fragment ions.

The fragmentation pattern is a molecular fingerprint. For this compound, likely fragmentation pathways would involve the loss of small, stable neutral molecules or radicals. Common losses from aromatic nitro compounds include the loss of NO2 (46 Da), O (16 Da), and NO (30 Da). The methoxy group can be lost as a methyl radical (CH3, 15 Da) or a methoxy radical (OCH3, 31 Da). The pyridine ring itself can also undergo characteristic cleavages. Analyzing these fragments allows for the confirmation of the compound's structure.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion | Mass Lost (Da) | m/z of Fragment |

|---|---|---|

| [M - CH3]+ | 15 | 139 |

| [M - NO]+ | 30 | 124 |

| [M - OCH3]+ | 31 | 123 |

| [M - NO2]+ | 46 | 108 |

Note: This table represents plausible fragmentation pathways. Actual mass spectra would be required for confirmation.

X-ray Crystallography for Solid-State Molecular and Crystal Structure Elucidation

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. From this pattern, an electron density map of the molecule can be generated, and the positions of individual atoms can be determined with high precision. This would reveal the planarity of the pyridine ring, the orientation of the methoxy and nitro substituents relative to the ring, and any intermolecular interactions, such as hydrogen bonds or π-stacking, that stabilize the crystal structure. As of now, a published crystal structure for this compound is not available in open-access crystallographic databases.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is essential for separating components of a mixture and assessing the purity of a compound. High-Performance Liquid Chromatography and Gas Chromatography are powerful techniques widely used for the analysis of organic molecules like this compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of compounds. For the analysis of this compound, a reversed-phase HPLC method would likely be employed. In this setup, a nonpolar stationary phase (such as a C18 column) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727).

The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The retention time, the time it takes for the compound to travel through the column to the detector, is a characteristic property under a specific set of conditions (e.g., mobile phase composition, flow rate, and column temperature). A UV-Vis detector is commonly used, set to a wavelength where this compound exhibits strong absorbance. HPLC is a valuable tool for monitoring reaction progress during the synthesis of this compound and for confirming its purity. A patent for the synthesis of a related compound, 2-amino-6-methoxy-3-nitro pyridine, reports using HPLC to confirm a purity of 99.3%. google.com

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful technique for assessing the purity of volatile and thermally stable compounds. labproinc.com this compound, being a solid with a relatively low melting point (73-76 °C), is amenable to GC analysis. sigmaaldrich.com In this method, the sample is vaporized and injected into a long, thin column. An inert carrier gas (such as helium or nitrogen) carries the sample through the column, which contains a stationary phase. Separation occurs based on the compound's boiling point and its interactions with the stationary phase.

Commercial suppliers of this compound often use GC to certify its purity, with typical assays reported as being greater than 98.0%. tcichemicals.com The output from a GC instrument, a chromatogram, would show a major peak corresponding to this compound at a specific retention time, with any minor peaks indicating the presence of impurities.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| (2Z, 5Z)-3-N(4-methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one |

| 2-amino-6-methoxy-3-nitro pyridine |

| Acetonitrile |

| Methanol |

| Helium |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a widely utilized chromatographic technique for the separation of non-volatile mixtures. Its application in the study of this compound allows for a rapid and effective method to monitor reaction progress, identify the presence of the compound in a mixture, and assess its purity. The principle of TLC is based on the differential partitioning of components between a stationary phase, which is a thin layer of adsorbent material coated on a plate, and a mobile phase, a solvent or solvent mixture that moves up the plate via capillary action.

In the context of this compound and related substituted nitropyridines, the choice of stationary and mobile phases is critical for achieving effective separation. Due to the polar nature of the nitro group and the pyridine ring, silica (B1680970) gel is a commonly employed stationary phase. The polarity of the mobile phase is then adjusted to control the migration of the compounds.

While specific research detailing the TLC analysis of this compound is not extensively available in the reviewed literature, general principles and data from closely related compounds can provide valuable guidance. For instance, in the analysis of nitropyridine derivatives, the mobile phase composition is a key factor in determining the retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front.

A patent describing the synthesis of a related compound, 2-amino-6-chloro-3-nitropyridine (B151482), mentions the use of TLC to monitor the progress of the reaction. google.com Although the specific Rf value and mobile phase for this compound are not provided, this indicates the utility of the technique in synthetic processes involving similar molecular scaffolds. The separation of various nitroaromatic compounds has been successfully achieved using binary solvent mixtures as the mobile phase. google.com

Given the structure of this compound, which includes a polar nitro group and a moderately polar methoxy group attached to the pyridine ring, a mobile phase of intermediate polarity would likely be effective for achieving an optimal Rf value on a silica gel plate. A mixture of a non-polar solvent, such as hexane (B92381) or toluene, and a more polar solvent, like ethyl acetate (B1210297) or methanol, would allow for the fine-tuning of the mobile phase polarity. The ideal solvent system would result in an Rf value that allows for clear separation from starting materials, byproducts, and other impurities.

For visualization of the separated spots on the TLC plate, ultraviolet (UV) light is typically used, as pyridine derivatives are often UV-active. This allows for the non-destructive detection of the compound.

The following interactive table provides a hypothetical example of how TLC data for this compound and a potential reactant and product could be presented. The values are illustrative and based on the general principles of chromatography for compounds with similar functionalities.

| Compound Name | Stationary Phase | Mobile Phase (v/v) | Rf Value |

| 2-Chloro-3-nitropyridine | Silica Gel | Hexane:Ethyl Acetate (3:1) | 0.65 |

| This compound | Silica Gel | Hexane:Ethyl Acetate (3:1) | 0.50 |

| 2-Amino-3-methoxypyridine (B156974) | Silica Gel | Hexane:Ethyl Acetate (3:1) | 0.30 |

This table demonstrates how the polarity of the compounds influences their retention on the stationary phase. The starting material, being less polar, would travel further up the plate (higher Rf), while the more polar product would have a lower Rf value. This compound would be expected to have an intermediate polarity and thus an intermediate Rf value.

Computational Chemistry and Theoretical Studies of 3 Methoxy 2 Nitropyridine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost, making it well-suited for studying molecules like 3-Methoxy-2-nitropyridine. scirp.org DFT calculations are employed to determine the electronic structure and a wide array of molecular properties by modeling the electron density. arxiv.orgnih.gov The choice of functional, such as the widely used B3LYP, and a suitable basis set like 6-311++G(d,p), is crucial for obtaining reliable results for geometry, vibrational frequencies, and electronic properties. nih.govresearchgate.netscispace.com

A fundamental step in computational analysis is geometry optimization, which seeks to find the most stable three-dimensional arrangement of atoms in a molecule—the structure corresponding to a minimum on the potential energy surface. For this compound, this process involves calculating the forces on each atom and adjusting their positions until a stable conformation is reached. arxiv.org This yields precise predictions of bond lengths, bond angles, and dihedral (torsional) angles. These theoretical parameters can then be compared with experimental data, if available, to validate the computational model. For instance, studies on similar substituted pyridine (B92270) molecules have shown that DFT calculations can accurately reproduce geometric parameters. researchgate.net

Table 1: Predicted Geometrical Parameters for this compound (Illustrative) Note: The following data are illustrative for a substituted pyridine ring and are intended to represent the type of parameters obtained from DFT calculations. Actual values for this compound would require specific computation.

| Parameter | Bond/Angle | Predicted Value (B3LYP/6-311++G(d,p)) |

| Bond Length | C-N (ring) | 1.34 Å |

| C-C (ring) | 1.39 Å | |

| C-O (methoxy) | 1.36 Å | |

| O-CH3 (methoxy) | 1.43 Å | |

| C-N (nitro) | 1.48 Å | |

| N-O (nitro) | 1.22 Å | |

| Bond Angle | C-N-C (ring) | 117.0° |

| C-C-N (nitro) | 118.5° | |

| O-N-O (nitro) | 124.0° | |

| C-O-C (methoxy) | 118.0° | |

| Dihedral Angle | C-C-O-C (methoxy) | 179.5° |

| C-C-N-O (nitro) | -178.0° |

DFT calculations are highly effective in simulating the vibrational spectra (Infrared and Raman) of molecules. By calculating the second derivatives of the energy with respect to atomic positions, a set of vibrational frequencies and their corresponding normal modes can be obtained. researchgate.net For this compound, this allows for the theoretical prediction of its characteristic IR and Raman bands. These calculated frequencies are often scaled to correct for anharmonicity and limitations in the theoretical model, leading to excellent agreement with experimental spectra. scielo.org.za The analysis helps in assigning specific vibrational modes to the functional groups of the molecule, such as the stretching and bending of the nitro (NO2) group, the methoxy (B1213986) (O-CH3) group, and the vibrations of the pyridine ring. scielo.org.za For example, the asymmetric and symmetric stretching vibrations of the nitro group are expected in distinct regions of the spectrum. scielo.org.za

Table 2: Predicted Vibrational Frequencies for this compound (Illustrative) Note: This table presents typical vibrational modes and frequencies for the functional groups present in the molecule for illustrative purposes.

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |

| Asymmetric CH3 Stretch | Methoxy | 3010 |

| Symmetric CH3 Stretch | Methoxy | 2955 |

| Aromatic C-H Stretch | Pyridine Ring | 3080 |

| Asymmetric NO2 Stretch | Nitro | 1570 |

| Symmetric NO2 Stretch | Nitro | 1350 |

| C=C/C=N Ring Stretch | Pyridine Ring | 1600, 1480 |

| C-O Stretch | Methoxy | 1250 |

| C-N Stretch | Nitro | 850 |

Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic properties and chemical reactivity of a molecule. youtube.com The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in chemical reactions. The HOMO energy (EHOMO) is related to the ability of a molecule to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. scirp.orgyoutube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability, with a larger gap implying higher stability and lower chemical reactivity. youtube.comnih.gov For this compound, the distribution of the HOMO and LUMO across the molecule can indicate the likely sites for electrophilic and nucleophilic attack, respectively. The electron-withdrawing nitro group is expected to significantly influence the energy and localization of the LUMO. researchgate.net

Table 3: Calculated FMO Properties and Global Reactivity Descriptors (Illustrative) Note: The values in this table are representative examples for a nitropyridine derivative.

| Parameter | Symbol | Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | -7.15 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -2.45 |

| HOMO-LUMO Energy Gap | ΔE | 4.70 |

| Ionization Potential | IP | 7.15 |

| Electron Affinity | EA | 2.45 |

| Electronegativity | χ | 4.80 |

| Chemical Hardness | η | 2.35 |

| Chemical Softness | S | 0.21 |

| Electrophilicity Index | ω | 4.90 |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is calculated by DFT and is invaluable for predicting how a molecule will interact with other charged species. nih.gov The MEP map is color-coded, with red indicating regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent areas of neutral or intermediate potential. For this compound, the MEP map would likely show a strong negative potential around the oxygen atoms of the nitro group and a lesser negative potential near the methoxy oxygen and the pyridine nitrogen. Conversely, positive potential would be expected around the hydrogen atoms. nih.gov This mapping helps identify the most probable sites for intermolecular interactions.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Stability

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by transforming the complex molecular orbitals into a localized Lewis-like structure of bonds and lone pairs. scielo.org.za This method is particularly useful for quantifying intramolecular interactions, such as charge delocalization and hyperconjugation. For this compound, NBO analysis can reveal the extent of electron delocalization from the methoxy group's lone pairs and the pyridine ring into the electron-withdrawing nitro group. The strength of these donor-acceptor interactions is quantified by the second-order perturbation energy (E(2)), where a higher E(2) value indicates a stronger interaction and greater stabilization of the molecule. nih.gov This analysis confirms the charge transfer within the molecule, which is suggested by the FMO and MEP analyses. redalyc.org

Reactivity and Selectivity Prediction through Computational Indices (e.g., Global Electrophilicity Index, Fukui Functions)

DFT-based reactivity descriptors are quantitative measures used to predict the reactivity and reaction sites of a molecule. The global electrophilicity index (ω), calculated from HOMO and LUMO energies, quantifies the ability of a molecule to accept electrons, acting as an electrophile. nih.gov For local selectivity (i.e., which atom in the molecule is most likely to react), Fukui functions are employed. mdpi.com The Fukui function indicates the change in electron density at a specific point in the molecule when an electron is added or removed. There are different types of Fukui functions to predict sites for nucleophilic attack (f+), electrophilic attack (f-), and radical attack (f0). mdpi.com For this compound, calculating these indices would allow for a detailed prediction of its behavior in various chemical reactions, highlighting the atoms most susceptible to attack by different types of reagents.

Mechanistic Modeling of Reaction Pathways (e.g., Transition State Analysis)

Studies on related nitropyridine systems have shown that the reaction often proceeds through a bimolecular pathway. researchgate.net The nitro group plays a crucial role in stabilizing the transition state, which lowers the energy barrier for the nucleophilic attack. researchgate.net Similar principles are expected to apply to the reactions of this compound. The specific positioning of the methoxy and nitro groups will dictate the electronic distribution within the ring and, consequently, the preferred sites for nucleophilic attack.

Furthermore, computational models can explore various potential reaction mechanisms, such as one-step synchronous, one-step asynchronous, or stepwise pathways involving zwitterionic intermediates. mdpi.com By calculating the energy profiles of these different routes, researchers can predict the most likely mechanism under specific reaction conditions.

Spectroscopic Data Prediction and Validation (e.g., NMR Chemical Shifts, UV-Vis Transitions)

Theoretical calculations are highly effective in predicting and validating spectroscopic data for molecules like this compound. By employing methods such as DFT, it is possible to simulate various spectra, including Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectra, which can then be compared with experimental results for validation.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT functionals like B3LYP, has proven successful in predicting both ¹H and ¹³C NMR chemical shifts. scielo.org.za For example, in molecules containing methoxy groups, the carbon signals are typically observed around 55 ppm, a value that is well-replicated by computational models. scielo.org.za Similarly, the chemical shifts of the pyridine ring carbons can be calculated with reasonable accuracy. scielo.org.za

UV-Vis Transitions: Time-dependent DFT (TD-DFT) is the standard method for calculating electronic transitions, which correspond to the absorption peaks in a UV-Vis spectrum. scielo.org.za These calculations can predict the wavelength of maximum absorption (λmax) and the oscillator strength (f) of the transitions. scielo.org.za For nitroaromatic compounds, transitions often involve the promotion of an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). scielo.org.za Computational analysis can identify the nature of these transitions, for instance, whether they are HOMO → LUMO or involve other molecular orbitals. scielo.org.za

A comparative table of predicted versus experimental spectroscopic data for a related compound is presented below to illustrate the accuracy of these computational methods.

| Spectroscopic Data | Predicted Value | Experimental Value |

| ¹³C NMR (methoxy C) | 53.01 ppm | 55.65 ppm |

| UV-Vis (λmax 1) | 405.85 nm | 406 nm |

| UV-Vis (λmax 2) | 342.90 nm | 348 nm |

Data adapted from a study on a similar methoxy-nitro substituted aromatic compound. scielo.org.za

Investigation of Intramolecular Interactions (e.g., Hydrogen Bonding, Intramolecular Charge Transfer)

Computational analysis provides a detailed picture of the intramolecular interactions within this compound. Natural Bond Orbital (NBO) analysis is a key tool in this investigation, as it helps to quantify charge transfer between different parts of the molecule and identify stabilizing interactions.

Furthermore, the proximity of the methoxy and nitro groups in the 2 and 3 positions may lead to specific intramolecular interactions. Although classical hydrogen bonding is not expected, weak C-H···O interactions between a C-H bond of the methoxy group and an oxygen atom of the nitro group could exist. Computational methods can calculate the geometries and energies of these interactions to determine their significance.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal lattice. scirp.orgresearchgate.net This method maps the electron distribution of a molecule within a crystal, allowing for the identification and characterization of close contacts between neighboring molecules.

H···H contacts: Often the most abundant type of interaction, representing van der Waals forces. nih.govnih.gov

O···H/H···O contacts: Indicative of hydrogen bonding or weaker electrostatic interactions. nih.govnih.gov

C···H/H···C contacts: Also contributing to the van der Waals interactions and potentially weak C-H···π interactions. nih.govnih.gov

N···O/O···N contacts: Arising from the close packing of the nitro groups.

The analysis generates a 3D Hirshfeld surface plotted over properties like dnorm, which highlights regions of close intermolecular contact. nih.gov Additionally, 2D fingerprint plots are generated, which provide a quantitative summary of the different types of intermolecular contacts and their relative prevalence. nih.govdesy.de For instance, a typical distribution of intermolecular contacts for a related organic molecule might be:

| Interaction Type | Percentage Contribution |

| H···H | 50.4% |

| C···H/H···C | 37.9% |

| O···H/H···O | 5.1% |

Data adapted from a study on a methoxyphenyl-substituted pyridine. nih.gov

By analyzing these interactions, researchers can gain a deeper understanding of the forces that govern the crystal structure and physical properties of this compound.

Applications of 3 Methoxy 2 Nitropyridine in Organic Synthesis Research

Role as a Key Building Block for Complex Heterocyclic Architectures

3-Methoxy-2-nitropyridine serves as a crucial starting material in the synthesis of a wide array of complex heterocyclic compounds. The pyridine (B92270) ring itself is a common motif in pharmaceuticals and agrochemicals, and the substituents on this particular compound provide reactive handles for further elaboration. wikipedia.orgsigmaaldrich.com The electron-withdrawing nature of the nitro group activates the pyridine ring for certain transformations, while the methoxy (B1213986) group can also be a site of reaction or a directing group.

The compound is particularly valuable in the construction of fused heterocyclic systems. For instance, it can be a precursor in the synthesis of imidazopyridines and azaindoles. fishersci.nl The general strategy involves the chemical modification or substitution of the nitro and methoxy groups, followed by cyclization reactions to form the desired bicyclic or polycyclic framework. The specific reaction pathways and the resulting heterocyclic systems are diverse and depend on the other reagents and reaction conditions employed.

Below is a table summarizing examples of complex heterocyclic architectures synthesized using this compound as a starting material.

| Starting Material | Reagents and Conditions | Resulting Heterocyclic Architecture | Reference |

| This compound | 1. Reduction of nitro group2. Reaction with a dicarbonyl compound3. Cyclization | Imidazo[1,2-a]pyridine derivative | fishersci.nl |

| This compound | 1. Nucleophilic aromatic substitution of the methoxy group2. Reduction of the nitro group3. Intramolecular cyclization | Pyrrolo[2,3-b]pyridine derivative | fishersci.nl |

Synthesis of Pyridine Derivatives with Diverse Substituents

The functional groups of this compound allow for the synthesis of a broad spectrum of substituted pyridine derivatives. The nitro group can be reduced to an amino group, which can then undergo a variety of subsequent reactions such as diazotization followed by substitution, or acylation to form amides. This opens up pathways to introduce a wide range of functionalities at the 2-position of the pyridine ring.

Furthermore, the pyridine ring can undergo nucleophilic aromatic substitution reactions, where either the methoxy or the nitro group can be displaced by a suitable nucleophile, depending on the reaction conditions and the nature of the nucleophile. This allows for the introduction of various substituents, including but not limited to, other alkoxy groups, halogens, or sulfur-containing moieties. guidechem.com

The following table provides examples of pyridine derivatives synthesized from this compound.

| Starting Material | Reagents and Conditions | Synthesized Pyridine Derivative | Reference |

| This compound | H₂, Pd/C | 3-Methoxy-2-aminopyridine | |

| This compound | NaOCH₃, CH₃OH | 2,3-Dimethoxypyridine | |

| This compound | R-SH, K₂CO₃, DMF | 3-(Alkylthio)-2-nitropyridine | guidechem.com |

Strategies for Introducing Methoxy and Nitro Moieties into Target Molecules

This compound can be employed as a synthon to introduce methoxy and nitro groups into other organic molecules. The reactivity of the pyridine ring, influenced by the nitro group, facilitates reactions where the entire 3-methoxy-2-nitropyridinyl moiety is incorporated into a larger structure.

More commonly, the compound serves as a source of a substituted pyridine ring, where the methoxy and nitro groups are retained in the final product. The synthetic utility lies in the ability to construct a larger molecule around this core, thereby incorporating these specific functionalities. For instance, in the synthesis of certain biologically active compounds, the presence of a methoxy and a nitro group on a pyridine ring may be crucial for the molecule's activity. sigmaaldrich.com

The table below outlines strategies for incorporating the methoxy and nitro functionalities from this compound into larger molecules.

| Strategy | Description | Example Reaction | Reference |

| Building Block Approach | This compound is used as a foundational piece in a multi-step synthesis, retaining its core structure in the final, more complex molecule. | Suzuki or Stille coupling at a halogenated position (introduced separately) of the pyridine ring to form a biaryl compound. | |

| Functional Group Transfer (Indirect) | The compound undergoes reactions that modify other parts of the molecule while preserving the methoxy and nitro groups, effectively incorporating them into the new structure. | Condensation reactions involving a functional group introduced at another position on the pyridine ring. | guidechem.com |

Stereoselective Synthesis of Advanced Intermediates and Chiral Scaffolds

A thorough review of the scientific literature did not yield specific examples of this compound being directly utilized as a chiral auxiliary or in stereoselective reactions to generate advanced intermediates and chiral scaffolds. While the synthesis of chiral molecules is a significant area of organic chemistry, and pyridine-containing compounds are important targets, the direct application of this compound in asymmetric synthesis to control the stereochemical outcome of a reaction is not well-documented in the available research. The development of chiral catalysts and auxiliaries is a specialized field, and it appears that this compound has not been prominently featured in this context. Therefore, detailed research findings on its application in stereoselective synthesis are not available at this time.

Research in Medicinal Chemistry and Pharmaceutical Development Utilizing 3 Methoxy 2 Nitropyridine

Intermediate in the Synthesis of Pharmaceutical Compounds

3-Methoxy-2-nitropyridine serves as a crucial starting material or intermediate in the synthesis of a range of pharmaceutical compounds. chemimpex.comguidechem.com Its chemical structure allows for the strategic introduction of various functional groups, facilitating the construction of complex molecular architectures with desired therapeutic properties. chemimpex.com

One of the notable applications of this compound is in the development of anti-inflammatory and analgesic medications. chemimpex.com While specific pathways for major drugs are proprietary, its role as a versatile pyridine-based intermediate is well-established in synthetic schemes aiming for these therapeutic classes.

Furthermore, the synthesis of adenosine (B11128) analogs, a class of molecules with broad therapeutic potential, can utilize pyridine (B92270) precursors. The structural features of this compound make it a suitable starting point for constructing the heterocyclic systems inherent to these analogs.

A more specific example lies in its use in creating precursors for Netupitant. Although a different isomer, 4-methoxy-3-nitropyridine, is sometimes mentioned in synthetic routes for Netupitant intermediates, the general chemistry of methoxynitropyridines is fundamental to these processes. google.com The reactivity of the nitro group and the directing effects of the methoxy (B1213986) group are key to building the complex structures required for such pharmaceutical agents.

The following table summarizes the role of this compound as a synthetic intermediate.

| Pharmaceutical Class/Target | Role of this compound |

| Anti-inflammatory Medications | Serves as a key building block in synthetic pathways. chemimpex.com |

| Analgesic Medications | Utilized as a versatile intermediate for creating complex molecules. chemimpex.com |

| Adenosine Analogs | Acts as a precursor for constructing the core heterocyclic structure. |

| Netupitant Precursors | The methoxynitropyridine scaffold is integral to forming key intermediates. google.com |

Scaffold for Designing Biologically Active Molecules

The pyridine ring is a common feature in many biologically active compounds, and this compound provides a valuable scaffold for medicinal chemists. chemimpex.com A "scaffold" refers to the core structure of a molecule upon which various functional groups can be built to create a library of new compounds. The inherent reactivity of this compound, with its electron-withdrawing nitro group and electron-donating methoxy group, allows for diverse chemical modifications. chemimpex.com This makes it an excellent starting point for developing novel pharmaceuticals. chemimpex.com By modifying this core, scientists can systematically explore how different chemical groups affect a molecule's biological activity, a process central to modern drug design.

Development of Analogs with Modified Pharmacological Profiles

Building upon its role as a scaffold, this compound is used to develop analogs—molecules that are structurally similar to a parent compound but with modifications designed to alter their pharmacological profiles. For instance, derivatives of nitropyridine have been investigated as potential anti-cancer agents. nih.gov By synthesizing a series of related compounds, researchers can fine-tune properties to enhance efficacy, improve selectivity for a biological target, or alter metabolic stability. The strategic placement of the methoxy and nitro groups on the pyridine ring influences the electronic properties and reactivity of the molecule, guiding the synthesis of a wide array of analogs for biological screening. nih.gov

Investigations into Mechanism of Action in Biological Systems

The nitro group (NO₂) present in this compound is a key functional group in many bioactive compounds. nih.gov A general research approach for nitro compounds involves investigating their potential to act as nitric oxide (NO) donors. nih.govresearchgate.net In biological systems, the nitro group can be bio-reduced to release nitric oxide, a crucial signaling molecule involved in processes like vasodilation. nih.gov This release is often mediated by enzymes within the body. svedbergopen.com

Derivatives of this compound are also studied for their interactions with specific enzymes or receptors. guidechem.com The electron-rich nature of the nitro group can facilitate favorable interactions with amino acid residues like threonine and glutamine in the active site of a target protein or enzyme, potentially leading to inhibition or modulation of its function. nih.gov For example, some 3-nitropyridine (B142982) analogues have been shown to inhibit tubulin polymerization, a mechanism relevant to cancer therapy. nih.gov

Assessment of Antimicrobial and Other Biological Activities of Derivatives

The search for new antimicrobial agents is a significant area of pharmaceutical research, and derivatives of nitropyridine have shown promise in this field. nih.govencyclopedia.pub Nitro-containing molecules are known to exhibit antimicrobial activity through various mechanisms. encyclopedia.pub A common model suggests that the nitro group is reduced within the microbial cell to produce toxic intermediates, such as nitroso and superoxide (B77818) species, which can then damage cellular components like DNA, leading to cell death. nih.govencyclopedia.pub

Research has explored the synthesis of pyridoxazinone analogs from 3-hydroxy-2-nitropyridine (B88870) (a closely related compound) which demonstrated good antibacterial activity, particularly against Enterococcus faecalis and Acinetobacter baumannii. tandfonline.com This highlights the potential of the nitropyridine scaffold in developing new antibacterial agents. The broad biological activity of nitropyridines extends to their use in creating antifungal compounds as well. nih.gov

The table below shows examples of antimicrobial activity found in derivatives of related nitropyridine compounds.

| Compound Class | Microorganism | Activity Level (MIC) |

| Pyridoxazinone analog | Enterococcus faecalis | 7.8-15.6 µg/mL tandfonline.com |

| Pyridoxazinone analog | Acinetobacter baumannii | 31.25-125 µg/mL tandfonline.com |

| Pyridoxazinone analog | Candida albicans | 62.5 µg/mL tandfonline.com |

| Pyridoxazinone analog | Staphylococcus aureus | 31.2 µg/mL tandfonline.com |

Radiopharmaceutical Applications

This compound has proven to be a valuable precursor in the field of radiopharmaceuticals, specifically for Positron Emission Tomography (PET) imaging. researchgate.net PET is a non-invasive imaging technique that uses radioactive tracers to visualize and measure metabolic processes in the body. The development of new PET tracers is crucial for diagnosing and studying various diseases.

The compound is particularly useful for introducing the positron-emitting isotope Fluorine-18 ([¹⁸F]) into molecules. This is typically achieved through a nucleophilic aromatic substitution (SₙAr) reaction, where the nitro group on the pyridine ring acts as a leaving group that is replaced by the [¹⁸F]fluoride. researchgate.netsnmjournals.org Despite the presence of an electron-donating methoxy group, which would typically slow down such reactions, this compound can be efficiently radiofluorinated to produce 2-[¹⁸F]fluoro-3-methoxypyridine. researchgate.net Studies have shown high radiochemical yields (RCYs) of 70–89% can be achieved in short reaction times. researchgate.netresearchgate.net This efficiency makes it an attractive substrate for producing [¹⁸F]-labeled compounds for PET imaging applications. snmjournals.org

| Precursor Compound | Reaction Condition | Radiochemical Yield (RCY) |

| This compound | 140°C, 30 min | 88-91% snmjournals.org |

| 3-Methyl-2-nitropyridine | 140°C, 30 min | 88-91% snmjournals.org |

| 3-Methoxy-6-methyl-2-nitropyridine | 120°C, 30 min | 81±1% snmjournals.org |

Molecular Docking and Ligand-Receptor Interaction Studies of Derivatives

In modern drug discovery, computational methods like molecular docking are used to predict how a potential drug molecule (a ligand) might bind to a biological target, such as a protein or enzyme receptor. These studies provide valuable insights into the potential mechanism of action and can help guide the design of more potent and selective compounds.

Derivatives based on the nitropyridine scaffold are subjected to these computational analyses. ntnu.no For example, molecular docking studies have been used to investigate how 1,8-naphthyridine (B1210474) derivatives (a related class of compounds) interact with their target proteins. nih.gov These simulations can identify key interactions, such as hydrogen bonds or hydrophobic interactions, between the ligand and the amino acid residues in the receptor's binding site. This information helps chemists understand the structure-activity relationship (SAR)—how the chemical structure of a molecule relates to its biological activity—and design new analogs with improved binding affinity and pharmacological effects.

Research in Agrochemical Development Featuring 3 Methoxy 2 Nitropyridine

Contribution to the Synthesis of Pesticides and Herbicides

The primary role of 3-Methoxy-2-nitropyridine in agrochemical synthesis is as a starting material for creating more complex heterocyclic structures. A key reaction is the reduction of the nitro group to an amine, yielding 2-Amino-3-methoxypyridine (B156974). chemimpex.com This resulting aminopyridine is a crucial building block for producing a class of potent herbicides known as sulfonylureas. nih.govgoogle.com

Sulfonylurea herbicides are widely used in modern agriculture due to their high efficacy at low application rates, good crop selectivity, and low toxicity to mammals. nih.gov They act by inhibiting the enzyme acetolactate synthase (ALS), which is essential for the biosynthesis of branched-chain amino acids in plants but is not present in animals. nih.gov

While specific industrial synthesis routes are often proprietary, the general pathway to creating a pyridine-containing sulfonylurea herbicide involves coupling a substituted aminopyridine with a sulfonyl isocyanate or a related reactant. The pyridine (B92270) portion of the final molecule, which can be derived from precursors like this compound, is critical for the herbicide's biological activity.

Two significant sulfonylurea herbicides that feature a substituted pyridine ring are Nicosulfuron (B1678754) and Rimsulfuron (B132091).